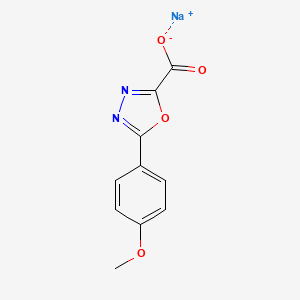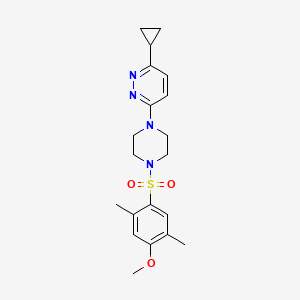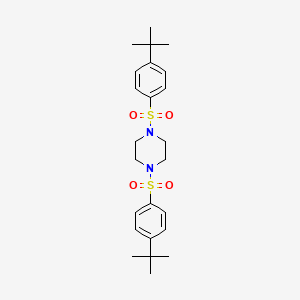
2-甲基苯基-4-(6-溴-4-苯基喹唑啉-2-基)哌嗪基酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone is a complex organic compound that features a quinazoline core, a piperazine ring, and a ketone functional group
科学研究应用
4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperazine ring, and the final ketone formation. One common method involves the cyclization of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline core. This is followed by bromination to introduce the bromo group. The piperazine ring is then introduced through a nucleophilic substitution reaction, and the final ketone is formed via a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline core or the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the quinazoline core or the piperazine ring .
作用机制
The mechanism of action of 4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The quinazoline core is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
4-Phenylquinazoline derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Piperazine derivatives: Compounds like aripiprazole and quetiapine, which contain the piperazine ring, are used in pharmaceuticals for their psychoactive properties.
Uniqueness
What sets 4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone apart is its unique combination of the quinazoline core, piperazine ring, and ketone functional group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .
属性
IUPAC Name |
[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN4O/c1-18-7-5-6-10-21(18)25(32)30-13-15-31(16-14-30)26-28-23-12-11-20(27)17-22(23)24(29-26)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVVXOMTLCMRRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid](/img/structure/B2359480.png)
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2359482.png)
![4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine](/img/structure/B2359484.png)
![N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2359485.png)

![4-[(Cyanoacetyl)amino]benzamide](/img/structure/B2359488.png)
![4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2359489.png)


![(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2359496.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide](/img/structure/B2359497.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2359498.png)
